molecular formula C19H16ClFN6O2 B2417948 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 941875-03-2

1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2417948
CAS No.: 941875-03-2
M. Wt: 414.83
InChI Key: WJQSTGNKNZVTCK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a fluorophenyl-tetrazole moiety, and a pyrrolidine-3-carboxamide core. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, the core structure is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorophenyl-Tetrazole Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents (e.g., dimethyl sulfoxide, acetonitrile).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study its interactions with biological macromolecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can be compared with other compounds having similar structural motifs, such as:
    • 1-(4-chlorophenyl)-N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
    • 1-(4-chlorophenyl)-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQSTGNKNZVTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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